Cas no 7149-65-7 (Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (S)-Ethyl 5-oxopyrrolidine-2-carboxylate
- L-PYROGLUTAMIC ACID ETHYL ESTER
- Ethyl L-pyroglutamate
- (S)-(+)-5-Ethylcarboxyl-2-pyrrolidinone
- Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate
- (+)-L-Pyroglutamic acid ethyl ester
- ethyl (2S)-5-oxopyrrolidine-2-carboxylate
- Ethyl (S)-2-pyrrolidone-5-carboxylate
- H-Pyr-OEt
- Ethyl 5-oxo-L-prolinate
- 5-Oxo-proline ethyl ester
- L(+)-Pyroglutamic acid ethyl ester
- Ethyl pyroglutamate
- 1PS59ES316
- L-(+)-Pyroglutamic acid ethyl ester
- Ethyl pidolate
- (S)-(+)-2-Pyrrolidinone-5-carboxylic acid ethyl ester
- HY-40269
- Q-101629
- AKOS005259612
- 7149-65-7
- Ethyl (S)-2-oxopyrolidine-5-carboxylate.
- Ethyl 5-oxo-2-pyrrolidinecarboxylate
- CS-W020688
- EN300-185981
- (S)-(+)-ETHYL 2-PYRROLIDONE-5-CARBOXYLATE
- AC-708
- NSC-72279
- NSC-166529
- AKOS015909837
- ETHYL PCA [INCI]
- EINECS 230-480-9
- (S)-ethyl 5-oxopyrrolidine-2-carboxylate;H-Pyr-OEt
- Q27252722
- Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate, 98%
- PROLINE, 5-OXO-, ETHYL ESTER, L-
- L-Proline, 5-oxo-, ethyl ester
- CHEMBL4229168
- BDBM50460039
- DS-1658
- (S)-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester
- BP-12288
- (2S)-5-Oxopyrrolidine-2-carboxylic acid ethyl ester
- UNII-1PS59ES316
- ETHYL PCA
- QYJOOVQLTTVTJY-YFKPBYRVSA-N
- AQ-405/40679537
- ethyl (s)-(+)-2-pyrrolidinone-5-carboxylate
- NS00080587
- NSC 72279
- AM20100678
- DTXSID201303392
- ETHYL L-2-OXO-5-PYRROLIDINECARBOXYLATE
- ETHYL (S)-PYROGLUTAMATE
- L-Pyroglutamic acid ethyl ester, puriss., >=98.5% (sum of enantiomers, HPLC)
- A9360
- SCHEMBL905284
- NSC 166529
- pyroglutamic acid ethyl ester
- Ethyl (S)-5-oxopyrrolidine-2-carboxylate
- VAMACTIVE 47
- ETHYL L-2-PYRROLIDONE-5-CARBOXYLATE
- MFCD00064497
- DB-005490
- Ethyl (2S)-5-oxopyrrolidine-2-carboxylate
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- MDL: MFCD00064497
- Inchi: 1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
- InChI Key: QYJOOVQLTTVTJY-YFKPBYRVSA-N
- SMILES: O(CC)C([C@@H]1CCC(N1)=O)=O
Computed Properties
- Exact Mass: 157.07400
- Monoisotopic Mass: 157.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 55.4
- Surface Charge: 0
- Tautomer Count: 3
Experimental Properties
- Color/Form: White or cream solid
- Density: 1.2483 (rough estimate)
- Melting Point: 47-51 °C (lit.)
- Boiling Point: 176 °C/12 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.4310 (estimate)
- PSA: 55.40000
- LogP: 0.15690
- Specific Rotation: -3.5 º (c=5, water)
- Optical Activity: [α]19/D +3.3°, c = 10 in ethanol
- Solubility: Not determined
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EZ794-5g |
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 97% | 5g |
50.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RG290-25g |
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 98% | 25g |
102.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RG290-100g |
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 98% | 100g |
340.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EZ794-100g |
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 97% | 100g |
340.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EZ794-25g |
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 97% | 25g |
102.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RG290-5g |
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 98% | 5g |
50.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E830710-500g |
Ethyl L-pyroglutamate |
7149-65-7 | 98% | 500g |
1,268.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05465-1000g |
ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 98% | 1000g |
$125 | 2023-09-07 | |
| TRC | E901276-1g |
(S)-(+)-5-Ethylcarboxyl-2-pyrrolidinone |
7149-65-7 | 1g |
$ 125.00 | 2022-06-05 | ||
| TRC | E901276-5 g |
(S)-(+)-5-Ethylcarboxyl-2-pyrrolidinone |
7149-65-7 | 5g |
$ 260.00 | 2022-01-08 |
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate Suppliers
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Additional information on Ethyl (2S)-5-oxopyrrolidine-2-carboxylate
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate and Its Significance in Modern Chemical Biology
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate, a compound with the CAS number 7149-65-7, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its specific stereochemistry and structural features, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The stereochemical configuration at the 2-position, denoted as (S), plays a crucial role in determining its biological activity and interaction with biological targets.
The structural motif of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate consists of a pyrrolidine ring substituted with an ester group at the 2-position and a carbonyl group at the 5-position. This unique arrangement not only contributes to its distinct chemical properties but also opens up possibilities for its use in designing novel bioactive molecules. The pyrrolidine scaffold is particularly interesting because it is a common structural element found in many biologically active compounds, including natural products and synthetic drugs.
In recent years, there has been a surge in research focused on understanding the role of stereoisomers in biological systems. The (S)-configuration of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate makes it a valuable tool for studying stereoselectivity in drug design. For instance, studies have shown that the (S)-enantiomer often exhibits different pharmacological properties compared to its (R)-counterpart, highlighting the importance of chirality in drug development. This has spurred interest in developing methods for the efficient synthesis and resolution of stereoisomers, which are essential for producing enantiomerically pure compounds.
The ester group in Ethyl (2S)-5-oxopyrrolidine-2-carboxylate also contributes to its versatility as a building block in organic synthesis. Ester functionalities are widely used in medicinal chemistry due to their reactivity and ease of modification. They can be hydrolyzed back to carboxylic acids or converted into other functional groups, making them valuable intermediates in the synthesis of more complex molecules. This reactivity has been leveraged in various synthetic strategies to construct intricate scaffolds that mimic natural products or designed heterocycles.
One of the most compelling aspects of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate is its potential application in drug discovery. The pyrrolidine ring is a privileged scaffold that has been extensively explored in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. For example, pyrrolidine derivatives have shown promise as inhibitors of various enzymes involved in metabolic pathways and as modulators of neurotransmitter receptors. The specific stereochemistry of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate may enable it to interact with biological targets in a unique way, offering new opportunities for therapeutic intervention.
Recent advancements in computational chemistry have also facilitated the study of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate and its derivatives. Molecular modeling techniques can be used to predict how this compound might bind to biological targets and to identify potential lead structures for drug development. These computational approaches are particularly valuable for exploring virtual libraries of compounds and for optimizing lead structures before they are synthesized experimentally. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
The synthesis of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate presents an interesting challenge due to the need to maintain the correct stereochemistry at multiple points during the reaction sequence. Advances in asymmetric synthesis have provided new tools for constructing chiral centers efficiently and selectively. For instance, catalytic asymmetric hydrogenation and enzymatic resolutions are powerful methods for achieving high enantiomeric purity without resorting to laborious chiral auxiliary-based approaches. These methods have been instrumental in producing enantiomerically pure forms of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate, which are essential for evaluating its biological activity.
The biological activity of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate has been explored in several preclinical studies. These studies have focused on understanding how this compound interacts with specific biological targets and how it affects cellular processes. For example, preliminary data suggest that Ethyl (2S)-5-oxopyrrolidine-2-carboxylate may exhibit inhibitory effects on certain enzymes or may modulate signaling pathways relevant to diseases such as cancer or neurodegenerative disorders. While these findings are promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The future prospects for Ethyl (2S)-5-oxopyrrolidine-2-carboxylate are exciting given its unique structural features and potential applications. Continued research into its biological activity will be crucial for identifying new therapeutic uses and for developing novel drug candidates based on this scaffold. Additionally, exploring new synthetic methodologies will be important for producing related compounds efficiently and on scale. As our understanding of stereoselectivity and molecular recognition improves, compounds like Ethyl (2S)-5-oxopyrrolidine-2-carboxylate will likely play an increasingly important role in drug discovery and development.
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